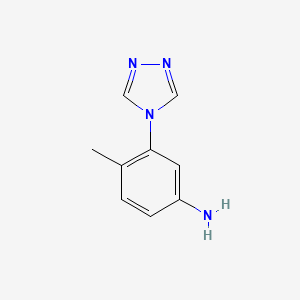

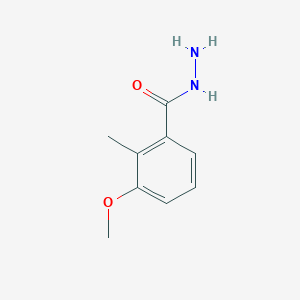

2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide

Overview

Description

Molecular Structure Analysis

The molecular structure of 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide can be represented by the InChI code:1S/C17H24N2O/c20-17(12-13-6-2-1-3-7-13)19-16-10-4-9-15-14(16)8-5-11-18-15/h4,9-10,13,18H,1-3,5-8,11-12H2,(H,19,20) . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide are not fully detailed in the search results. It is known to be a powder at room temperature . The molecular weight is 272.39 .Scientific Research Applications

Structural and Host-Guest Chemistry

A study by Karmakar et al. (2007) delved into the structural aspects and properties of amide-containing isoquinoline derivatives, exploring their capacity to form gels and crystalline solids upon treatment with different acids. This research highlighted the potential of such compounds in developing materials with specific physical characteristics and applications in fluorescence-based technologies due to their enhanced emission properties when forming host-guest complexes (Karmakar, Sarma, & Baruah, 2007).

Anticancer Potential

Chen et al. (2013) synthesized and evaluated a series of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives for their antiproliferative activities against various human cancer cell lines. The study identified compounds with significant activity, particularly against nasopharyngeal carcinoma, providing a foundation for further investigation into therapeutic applications (Chen et al., 2013).

Synthesis and Reactivity

Elkholy and Morsy (2006) explored the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives, presenting a methodology that could be useful for creating libraries of tetrahydroquinoline-based compounds. This work contributes to the synthetic chemistry field by offering new routes for the development of compounds with potential biological or material applications (Elkholy & Morsy, 2006).

Antioxidant Properties and Radical Scavenging

Kouznetsov et al. (2011) reported the synthesis and evaluation of new tetrahydroquinolines with antioxidant properties. Their findings underscore the role of structural diversity in enhancing anti-radical capacity, which is crucial for developing novel antioxidants (Kouznetsov et al., 2011).

Novel Synthetic Approaches and Therapeutic Applications

The research by Tverdokhlebov et al. (2006) introduced a novel synthetic approach for creating spirocycloalkane derivatives of tetrahydroquinoline, showcasing an innovative method that broadens the scope of synthetic organic chemistry and opens new pathways for drug development (Tverdokhlebov et al., 2006).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name |

2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c20-16(12-13-6-2-1-3-7-13)19-15-10-4-8-14-9-5-11-18-17(14)15/h4,8,10,13,18H,1-3,5-7,9,11-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVIHVUISCTJHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2=CC=CC3=C2NCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclohexyl-N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

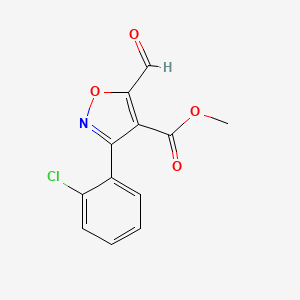

![7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1451605.png)

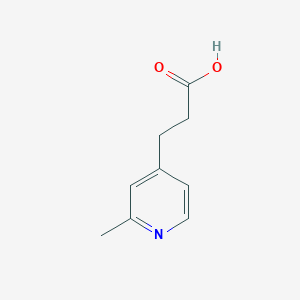

![[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451606.png)

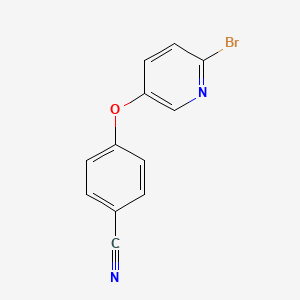

![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)